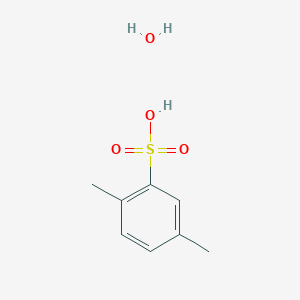

2,5-Dimethylbenzenesulfonic acid hydrate

Description

Contextual Significance in Organic Synthesis and Industrial Chemistry

2,5-Dimethylbenzenesulfonic acid hydrate (B1144303) serves as a significant compound in both laboratory-scale organic synthesis and larger industrial processes. Its acidic properties make it an effective catalyst for a variety of organic reactions. google.comguidechem.com The sulfonic acid group (-SO3H) provides a strong Brønsted acid character, facilitating reactions that require acid catalysis. guidechem.com

In the realm of organic synthesis , it is particularly noted for its role as a catalyst in condensation reactions, such as in the synthesis of bisphenols. diva-portal.orgnih.gov Bisphenols are an important class of compounds used in the production of polymers like polycarbonates and epoxy resins. The synthesis of diphenolic acid, a potential replacement for the controversial bisphenol A (BPA), involves a condensation reaction that can be catalyzed by Brønsted acids like 2,5-dimethylbenzenesulfonic acid. nih.gov Furthermore, it is a key raw material in the synthesis of other valuable chemicals, such as 2,5-dimethylphenol (B165462), a compound used in the production of antioxidants and other specialty chemicals. google.com A patented method describes the synthesis of 2,5-dimethylphenol from 2,5-dimethylbenzenesulfonic acid using supercritical water as a reaction medium. google.com

In industrial chemistry , 2,5-dimethylbenzenesulfonic acid and its salts are utilized in the manufacturing of dyes, detergents, and pharmaceuticals. google.comguidechem.com For instance, aromatic sulfonic acids are used in the production of azo lake pigments. nih.gov While not always specified as the 2,5-dimethyl isomer, the general class of alkyl aryl sulfonic acids is crucial in these applications. The compound also acts as a hydrotrope, a substance that enhances the solubility of sparingly soluble compounds in water. This property is valuable in the formulation of detergents, shampoos, and industrial cleaning agents. nandadeepchemicals.comnih.gov Its sodium salt, sodium xylenesulfonate, is a widely used hydrotrope. nandadeepchemicals.com The paper industry also utilizes xylene sulfonic acid to extract pentosans and lignin. nandadeepchemicals.com

Nomenclatural Conventions and Structural Representation within Academic Discourse

The systematic naming and structural representation of 2,5-dimethylbenzenesulfonic acid hydrate follow the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the anhydrous form of the compound is 2,5-dimethylbenzenesulfonic acid . guidechem.comnih.gov It is also commonly referred to by several synonyms, including p-xylene-2-sulfonic acid, 2,5-xylenesulfonic acid, and benzenesulfonic acid, 2,5-dimethyl-. guidechem.comnih.gov The term "hydrate" indicates the presence of water molecules within the crystal structure, and it is often sold as a dihydrate. guidechem.com

Below are key identifiers and representations for this compound:

| Identifier | Value |

| CAS Number | 609-54-1 (for the hydrate and anhydrous form) nih.gov |

| Molecular Formula | C₈H₁₀O₃S (anhydrous) nih.gov |

| IUPAC Name | 2,5-dimethylbenzenesulfonic acid nih.gov |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)O nih.gov |

| InChI Key | IRLYGRLEBKCYPY-UHFFFAOYSA-N nih.gov |

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 186.23 g/mol (anhydrous) | nih.govscbt.com |

| Appearance | White to light yellow or light red powder/crystals | thermofisher.com |

| Melting Point | 82.5-88.5 °C | thermofisher.comechemi.com |

| Solubility | Soluble in water | guidechem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-dimethylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.H2O/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQOMCABCHKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044305 | |

| Record name | 2,5-Dimethylbenzenesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273200-04-7 | |

| Record name | 2,5-Dimethylbenzenesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Innovations for 2,5 Dimethylbenzenesulfonic Acid Hydrate

Aromatic Sulfonation Pathways and Precursor Chemistry

The principal precursor for producing 2,5-dimethylbenzenesulfonic acid is p-xylene (B151628). The synthesis occurs via an electrophilic aromatic substitution reaction where a hydrogen atom on the p-xylene ring is replaced by a sulfonic acid group (−SO₂OH). wikipedia.org This sulfonation reaction is a fundamental process in organic chemistry, widely used for producing aryl sulfonic acids which serve as intermediates for dyes, pharmaceuticals, and detergents. wikipedia.org

The reaction with p-xylene is highly regioselective. The two methyl groups on the benzene (B151609) ring direct the incoming electrophile to the positions ortho to them. Since all four available positions on the p-xylene ring are equivalent (ortho to one methyl group and meta to the other), the sulfonation of p-xylene yields a single primary product: 2,5-dimethylbenzenesulfonic acid. google.com This contrasts with the sulfonation of o-xylene (B151617) and m-xylene (B151644), which can result in mixtures of isomeric sulfonic acids. researchgate.net

Sulfonation Agents and Optimized Reaction Conditions

The choice of sulfonating agent and the optimization of reaction conditions are critical for the efficient synthesis of 2,5-dimethylbenzenesulfonic acid.

Commonly used sulfonating agents include:

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is frequently used to sulfonate aromatic compounds. wikipedia.org For the sulfonation of p-xylene, studies have been conducted using aqueous sulfuric acid in concentrations ranging from 72% to 89%. researchgate.net

Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂S₂O₇). youtube.com The active electrophile in these reactions is believed to be SO₃ or its protonated derivative. wikipedia.org Oleum is a powerful sulfonating agent used in industrial processes. echemi.com

Chlorosulfuric Acid (HSO₃Cl): This is another effective agent for aromatic sulfonation. wikipedia.org

The reaction conditions significantly influence the rate and outcome of the sulfonation. Key parameters include acid concentration and temperature. For instance, the sulfonation of p-xylene with 93% sulfuric acid followed by water removal via distillation is a known production method. chemicalbook.com In industrial processes for separating xylene isomers, selective sulfonation of meta-xylene is often carried out using about 80% sulfuric acid at approximately 100°C, though temperatures can range from 80°C to 120°C. google.com The reaction is typically first-order with respect to the aromatic compound. researchgate.net

Optimized Reaction Conditions for Aromatic Sulfonation

| Precursor | Sulfonating Agent | Concentration | Temperature | Key Finding | Source |

|---|---|---|---|---|---|

| p-Xylene | Aqueous Sulfuric Acid | 72-89% H₂SO₄ | Not specified | Reaction rate determined as pseudo-first-order. | researchgate.net |

| p-Xylene | Sulfuric Acid | 93% H₂SO₄ | Not specified | Standard production method. | chemicalbook.com |

| Benzene | Sulfuric Acid & Thionyl Chloride | Concentrated | Heating | Thionyl chloride acts as a dehydrating agent to drive equilibrium. | wikipedia.org |

| Xylene Mixture | Sulfuric Acid | ~80% H₂SO₄ | ~100°C (Range: 80-120°C) | Conditions for selective sulfonation of m-xylene over p-xylene. | google.com |

| Alkylbenzene | Oleum (H₂SO₄ + SO₃) | Not specified | ~100°C | Common industrial process for producing sulfonic acids. | echemi.com |

Influence of Hydration States on Synthetic Outcomes

Water plays a crucial role in the sulfonation process. The reaction of an aromatic compound with sulfuric acid produces water as a byproduct (ArH + H₂SO₄ ⇌ ArSO₃H + H₂O). wikipedia.org This production of water dilutes the sulfuric acid, which can slow down or reverse the reaction. google.com To ensure the reaction proceeds to completion, a dehydrating agent can be added, or an excess of concentrated sulfonating agent is used. wikipedia.orggoogle.com

The final product is often isolated as a hydrate (B1144303), specifically 2,5-dimethylbenzenesulfonic acid dihydrate. chemicalbook.comguidechem.com This indicates that water molecules are incorporated into the crystalline structure of the final product. The presence of water during the workup and crystallization phase directly leads to the formation of the stable hydrate. The water content for the commercial product is specified to be between 7.0% and 18.0%, which corresponds to the hydrate form. thermofisher.com The isolation of a specific hydration state is a common feature in the purification of sulfonic acids. wikipedia.org

Advanced Synthesis Approaches and Green Chemistry Principles

In line with the principles of green chemistry, research has explored more environmentally benign methods for synthesizing sulfonic acids, focusing on alternative reaction media and catalytic systems to reduce waste and hazardous substance use.

Supercritical Water as a Reaction Medium in Synthesis

Supercritical water (SCW), which exists at temperatures and pressures above its critical point (374°C, 218 atm), has emerged as a promising green solvent for chemical reactions. osti.gov In its supercritical state, water exhibits properties vastly different from its ambient state; its dielectric constant is much lower, and it becomes miscible with organic compounds and gases. osti.govyoutube.com This creates a single-phase reaction environment that can enhance reaction rates and eliminate the need for organic solvents. osti.gov

While the direct synthesis of 2,5-dimethylbenzenesulfonic acid in SCW is not widely documented in the provided results, the properties of SCW make it a suitable medium for various organic reactions, including hydrolysis, oxidation, and hydrogenation. osti.gov The ability of SCW to dissolve non-polar organic compounds and gases could potentially be harnessed for sulfonation reactions, offering a cleaner alternative to conventional methods that rely on large quantities of concentrated acids. youtube.com Research into green materials synthesis using supercritical fluids is an active area, suggesting potential future applications in sulfonic acid production. rsc.org

Catalytic Systems and Efficiency in Production Methodologies

Catalysis plays a significant role in improving the efficiency and selectivity of sulfonation reactions. Historically, catalysts like mercurous sulfate (B86663) have been used. wikipedia.org Modern approaches focus on developing more efficient and environmentally friendly catalysts.

For related processes, such as the alkylation of xylenes (B1142099) prior to sulfonation, catalysts like hydrogen fluoride (B91410) or activated clays (B1170129) are employed. google.com In hydrotreating processes involving o-xylene, cobalt-molybdenum sulfide (B99878) (CoMoSₓ) and nickel-molybdenum (B8610338) sulfide (NiMoSₓ) on alumina (B75360) supports have been studied for their catalytic activity. mdpi.com These studies show that the acidic character of the catalyst influences the reaction pathway, with more acidic catalysts favoring isomerization. mdpi.com For instance, the CoMoSₓ catalyst, being more acidic, demonstrated higher conversion of o-xylene compared to the NiMoSₓ catalyst. mdpi.com

Recent innovations include the development of novel sulfonating agents that offer better control over the reaction. For example, an imidazolium-based sulfonating agent, [Dsim]Cl, has been shown to be a mild yet effective agent for the sulfonation of polymers, achieving high regioselectivity. acs.org Such advancements in catalytic systems and reagents could be adapted for the synthesis of small molecules like 2,5-dimethylbenzenesulfonic acid, potentially leading to more efficient and sustainable production methods.

Academic Investigations into Industrial Process Chemistry

A significant area of academic and industrial investigation is the use of sulfonation for the separation of xylene isomers. Commercial xylene mixtures typically contain ortho-, meta-, and para-xylene. google.com While o-xylene can be separated by fractional distillation, the close boiling points of m- and p-xylene make their separation by distillation impractical. google.com

Sulfonation offers a chemical means to achieve this separation. The isomers exhibit different rates of sulfonation. Meta-xylene is more reactive and can be selectively sulfonated under controlled conditions, allowing it to be separated from the less reactive p-xylene. google.com The resulting water-soluble p-xylene sulfonic acid can then be separated and subsequently hydrolyzed back to p-xylene, a process that takes advantage of the reversibility of the sulfonation reaction. google.comwikipedia.org This method is a cornerstone of industrial processes for obtaining high-purity p-xylene, which is a valuable precursor for producing terephthalic acid and subsequently polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org Investigations into the kinetics and mechanisms of xylene sulfonation in various concentrations of sulfuric acid provide the fundamental data needed to optimize these large-scale industrial separation processes. researchgate.netresearchgate.net

Reaction Mechanisms and Kinetic Studies of 2,5 Dimethylbenzenesulfonic Acid Hydrate

Acid-Catalyzed Reaction Pathways and Protonation Phenomena

The behavior of 2,5-dimethylbenzenesulfonic acid in acidic media is central to its role as a catalyst and its own synthesis. The sulfonic acid group, being strongly acidic, can participate in proton transfer equilibria, influencing the reactivity of the entire molecule.

2,5-Dimethylbenzenesulfonic acid is formed via the electrophilic aromatic substitution (EAS) reaction of p-xylene (B151628). chemicalbook.com The general mechanism of EAS involves the attack of an electrophile by the nucleophilic aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comwikipedia.org This is a two-step process:

Formation of the Electrophile and Attack: In the context of sulfonation, sulfur trioxide (SO₃) acts as the electrophile. It is generated from concentrated sulfuric acid. The π electrons of the p-xylene ring attack the sulfur atom of SO₃. wikipedia.orgyoutube.com

Deprotonation and Aromatization: The resulting carbocation intermediate is unstable because the aromaticity of the ring is disrupted. A base (such as HSO₄⁻) removes a proton from the carbon atom to which the sulfo group is attached, restoring the aromatic ring. masterorganicchemistry.comyoutube.com

The methyl groups on the benzene (B151609) ring are activating and ortho-, para-directing. libretexts.org In p-xylene, the two methyl groups are para to each other. This directs the incoming sulfo group to one of the four equivalent ortho positions relative to the methyl groups. The sulfonic acid group itself is a deactivating, meta-directing group. youtube.com

The sulfonic acid group can also be used as a "blocking group" in organic synthesis. masterorganicchemistry.compearson.com By introducing a sulfonic acid group at a specific position (often the para position due to steric favorability), other electrophilic substitutions can be directed to the ortho positions. masterorganicchemistry.compearson.com The sulfonic acid group can then be removed, yielding a specific isomer that might otherwise be difficult to synthesize. masterorganicchemistry.com

The sulfonation of p-xylene to form 2,5-dimethylbenzenesulfonic acid is a reversible reaction. The forward reaction is sulfonation, and the reverse is desulfonation (or protodesulfonation).

Kinetic studies on the homogeneous sulfonation of p-xylene in aqueous sulfuric acid (72-89% H₂SO₄) have shown that the reaction follows pseudo-first-order kinetics. researchgate.net The rate of sulfonation is highly dependent on the concentration of the sulfuric acid, which influences the nature and concentration of the active sulfonating species. researchgate.net Two primary mechanisms are proposed depending on the acid concentration: one involving H₂S₂O₇ and another involving H₃SO₄⁺ as the sulfonating entity. researchgate.netresearchgate.net

The table below presents the pseudo-first-order rate constants for the sulfonation of p-xylene at 25.0°C in various concentrations of aqueous sulfuric acid.

| H₂SO₄ (wt %) | kψ x 10⁵ (s⁻¹) |

|---|---|

| 72.50 | 0.0075 |

| 75.14 | 0.038 |

| 77.58 | 0.20 |

| 80.20 | 1.15 |

| 82.80 | 6.5 |

| 85.45 | 40 |

| 87.40 | 140 |

| 89.04 | 420 |

Data sourced from a study on the sulfonation of p-xylene in aqueous sulfuric acid. researchgate.net

Chemical Degradation Pathways and Stability Mechanisms

The primary degradation pathway for 2,5-dimethylbenzenesulfonic acid is protodesulfonation, the reverse of its formation. This reaction involves the cleavage of the C-S bond and is influenced by factors such as temperature and acid concentration.

Protodesulfonation is an acid-catalyzed hydrolytic process where the sulfonic acid group is replaced by a hydrogen atom. The mechanism is essentially the microscopic reverse of sulfonation. It involves the protonation of the aromatic ring, typically at the ipso-carbon (the carbon atom bearing the sulfonic acid group), followed by the departure of sulfur trioxide. wikipedia.org The reaction is driven to completion by heating with a strong acid, which facilitates the loss of gaseous SO₃. masterorganicchemistry.com

The kinetics of desulfonation for related compounds like toluenesulfonic acids have been found to be first-order with respect to the sulfonic acid. The rate increases with both temperature and the concentration of the aqueous sulfuric acid medium.

The stability of an arylsulfonic acid towards protodesulfonation is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups, such as the methyl groups in 2,5-dimethylbenzenesulfonic acid, stabilize the arenium ion intermediate formed during electrophilic attack. libretexts.org This stabilization lowers the activation energy for sulfonation. Conversely, these electron-donating groups also facilitate the protonation of the ring, which is the initial step in protodesulfonation, thereby potentially increasing the rate of degradation under certain conditions.

The position of the substituents is also critical. The two methyl groups in 2,5-dimethylbenzenesulfonic acid provide electronic stabilization to the ring, influencing the energetics of both the forward (sulfonation) and reverse (desulfonation) reactions.

Nucleophilic Substitution Reactions at Sulfonyl Centers

The sulfur atom in the sulfonyl group (-SO₃H) is highly electron-deficient due to the three electronegative oxygen atoms attached to it. This makes the sulfonyl center susceptible to attack by nucleophiles. fiveable.me While less common than electrophilic substitution on the aromatic ring, nucleophilic substitution at the sulfur atom can occur.

In some cases, the sulfonic acid group itself can act as a leaving group in a nucleophilic aromatic substitution reaction, a process known as ipso-substitution. wikipedia.orgacs.org This type of reaction, however, typically requires a highly electron-deficient aromatic ring, often achieved by the presence of strong electron-withdrawing groups like nitro groups. acs.orgacs.org For 2,5-dimethylbenzenesulfonic acid, with its electron-donating methyl groups, such ipso-substitution is less favorable.

More common are reactions where the sulfonyl group is first converted to a sulfonyl halide (e.g., sulfonyl chloride). wikipedia.org This enhances the electrophilicity of the sulfur atom and makes it a better substrate for nucleophilic attack by species like amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively. fiveable.meiupac.org

Intermolecular Interactions and Solvation Effects on Chemical Reactivity

The sulfonic acid group (-SO₃H) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. In protic solvents like water, it readily forms strong hydrogen bonds. This solvation shell of water molecules around the sulfonic acid group plays a crucial role in its acidity and catalytic activity. The hydrate (B1144303) form of 2,5-dimethylbenzenesulfonic acid indicates the presence of water molecules within the crystal structure, which are integral to stabilizing the compound.

In contrast, in non-polar or aprotic solvents, the sulfonic acid is less effectively solvated. This can lead to the formation of aggregates or ion pairs, which can exhibit different reactivity compared to the well-solvated monomeric species in polar solvents. The solubility of 2,5-dimethylbenzenesulfonic acid is generally high in polar solvents and limited in non-polar organic solvents, a direct consequence of these intermolecular interactions.

The reactivity of 2,5-dimethylbenzenesulfonic acid hydrate is also influenced by the solvent's ability to support the formation of charged intermediates. For instance, in acid-catalyzed reactions where 2,5-dimethylbenzenesulfonic acid acts as the catalyst, the solvent polarity can affect the stability of the protonated substrate and the transition state, thereby influencing the reaction kinetics.

Detailed research into the desulfonation of aromatic sulfonic acids, a key reaction involving the C-S bond cleavage, has shown a strong dependence on the acidity of the medium, which is in turn affected by the solvent. The rate of desulfonation is known to be catalyzed by hydrogen ions, and the concentration and activity of these ions are heavily influenced by the solvating medium.

The catalytic activity of sulfonic acids in reactions such as esterification is also highly dependent on the solvent. The choice of solvent can affect the equilibrium position of the reaction and the rate at which equilibrium is reached. For example, the use of a non-polar solvent can sometimes favor product formation by allowing for the removal of water, a byproduct of esterification, thus shifting the equilibrium.

The following data tables illustrate the influence of the solvent and reaction conditions on reactions related to aromatic sulfonic acids, providing insights into the expected behavior of this compound.

Table 1: Illustrative Kinetic Data for the Sulfonation of p-Xylene in Aqueous Sulfuric Acid

This table presents pseudo-first-order rate constants for the sulfonation of p-xylene, the precursor to 2,5-dimethylbenzenesulfonic acid, in varying concentrations of aqueous sulfuric acid. The data highlights the significant impact of the reaction medium's acidity on the reaction rate.

| H₂SO₄ Concentration (wt%) | Temperature (°C) | Pseudo First-Order Rate Constant (k, s⁻¹) |

| 75.0 | 25 | 1.2 x 10⁻⁵ |

| 80.0 | 25 | 5.8 x 10⁻⁵ |

| 85.0 | 25 | 2.7 x 10⁻⁴ |

| 90.0 | 25 | 1.3 x 10⁻³ |

Note: Data is illustrative and based on trends reported for aromatic sulfonation reactions.

Table 2: Influence of Solvent on the Relative Rate of a Model Esterification Reaction Catalyzed by an Aromatic Sulfonic Acid

This table demonstrates the effect of solvent polarity on the relative rate of an esterification reaction. The dielectric constant is a measure of solvent polarity.

| Solvent | Dielectric Constant (ε) at 25°C | Relative Reaction Rate |

| n-Hexane | 1.9 | 1.0 |

| Toluene | 2.4 | 2.5 |

| Diethyl Ether | 4.3 | 5.2 |

| Tetrahydrofuran (THF) | 7.6 | 12.8 |

| Acetonitrile (B52724) | 37.5 | 25.1 |

| Water | 80.1 | 8.5 |

Note: Data is hypothetical and illustrates general trends in solvent effects on acid-catalyzed esterification.

Table 3: Partition Coefficients of a Model Aromatic Sulfonic Acid in Different Solvent Systems

The partition coefficient (Log P) indicates the preference of a compound for a non-polar (octanol) versus a polar (water) solvent. A higher Log P value signifies greater solubility in the non-polar solvent.

| Solvent System | Log P |

| Octanol/Water | 1.2 |

| Chloroform/Water | 0.8 |

| Diethyl Ether/Water | 0.5 |

| Hexane/Water | -0.5 |

Note: Values are illustrative for a typical aromatic sulfonic acid and demonstrate the impact of solvent nature on partitioning behavior.

The study of solvatochromism, where the color of a solute changes with the solvent, can also provide insights into the intermolecular interactions between a sulfonic acid and the solvent. Although 2,5-dimethylbenzenesulfonic acid itself is not colored, introducing a chromophore into a similar molecular structure could allow for the spectroscopic investigation of these solvent effects.

Ultimately, a comprehensive understanding of the intermolecular interactions and solvation effects is crucial for controlling the reactivity and optimizing the application of this compound in various chemical processes.

Catalytic Roles and Reagent Applications in Organic Transformations

Fundamental Catalytic Principles and Acidic Properties in Organic Reactions

2,5-Dimethylbenzenesulfonic acid, also known as p-xylene-2-sulfonic acid, is a strong organic acid. sigmaaldrich.comnih.gov Its acidic character is conferred by the sulfonic acid (-SO₃H) group attached to the aromatic ring. researchgate.net This group is highly polar and readily donates a proton, making the compound an excellent Brønsted acid catalyst. nih.govresearchgate.net Its high solubility in water and other polar solvents further enhances its utility in a range of reaction media. researchgate.netgoogle.com

The catalytic efficacy of 2,5-dimethylbenzenesulfonic acid is rooted in its ability to provide a protonic environment, which is essential for numerous acid-catalyzed reactions. These include esterifications, hydrolyses, and various electrophilic substitution reactions. The presence of the two methyl groups on the benzene (B151609) ring can also influence its catalytic activity by modifying its solubility and interaction with organic substrates.

Catalysis in Carbon-Hydrogen Bond Functionalization Reactions

While specific documented examples of 2,5-dimethylbenzenesulfonic acid hydrate (B1144303) in C-H bond functionalization are not extensively reported in readily available literature, the fundamental principles of strong acid catalysis suggest its potential applicability in this area. Strong Brønsted acids are known to play a role in certain C-H activation pathways, particularly in the context of Friedel-Crafts and related reactions where a strong acid is required to generate a reactive electrophile that can then attack a C-H bond. The acidic nature of 2,5-dimethylbenzenesulfonic acid makes it a candidate for such transformations, although its specific efficacy and selectivity would be highly dependent on the substrate and reaction conditions.

Applications as a Chemical Reagent in Targeted Synthetic Pathways

Beyond its catalytic roles, 2,5-dimethylbenzenesulfonic acid hydrate serves as a valuable reagent and intermediate in the construction of a variety of organic compounds. google.com

The sulfonic acid group of 2,5-dimethylbenzenesulfonic acid can be a versatile functional handle. It can be readily replaced by other functional groups through nucleophilic aromatic substitution reactions, making it a key intermediate in multi-step syntheses. This allows for the introduction of functionalities at a specific position on the xylene backbone, which can then be elaborated into more complex molecular architectures. Its use is noted in the manufacturing of dyes and pharmaceuticals, where precise substitution patterns on aromatic rings are often crucial for the desired properties of the final product. researchgate.net

A significant application of 2,5-dimethylbenzenesulfonic acid is its role as a direct precursor to 2,5-dimethylphenol (B165462) (also known as p-xylenol). google.comcdhfinechemical.com This transformation is of industrial importance as 2,5-dimethylphenol is a valuable monomer for the production of poly(p-phenylene oxide) engineering resins and is used in the manufacture of antioxidants. chemicalbook.com

One innovative method for this conversion involves the use of supercritical water as the reaction medium. google.com In this process, 2,5-dimethylbenzenesulfonic acid is treated with sodium hydroxide (B78521) as a catalyst and oxygen as an oxidant under supercritical conditions (360-470 °C and ≥21.5 MPa). google.com This method is highlighted for its efficiency and reduced environmental impact compared to traditional routes. google.com

Table 1: Synthesis of 2,5-Dimethylphenol from 2,5-Dimethylbenzenesulfonic Acid

| Reactant | Catalyst | Oxidant | Reaction Medium | Temperature | Pressure | Product | Reported Yield |

|---|---|---|---|---|---|---|---|

| 2,5-Dimethylbenzenesulfonic acid | Sodium hydroxide | Oxygen | Supercritical distilled water | 360-470 °C | ≥21.5 MPa | 2,5-Dimethylphenol | Up to 86.6% |

Heterogeneous Catalysis and Supported Sulfonic Acid Systems

To overcome challenges associated with the separation and reuse of homogeneous acid catalysts like 2,5-dimethylbenzenesulfonic acid, significant research has focused on their immobilization onto solid supports. This creates heterogeneous catalysts that are easily recoverable and often exhibit enhanced stability.

The covalent attachment of sulfonic acid groups to the surface of inorganic or polymeric supports is a common strategy to create solid acid catalysts. Silica (B1680970) (SiO₂) is a widely used support material due to its low cost, stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be readily functionalized. nih.govnih.gov

Several methods exist for the functionalization of silica with sulfonic acids. For arylsulfonic acids, a two-step protocol is often employed. This involves first grafting a phenyl-containing organosilane, such as phenyltriethoxysilane, onto the silica surface. rsc.org The attached phenyl groups are then sulfonated, typically using chlorosulfonic acid, to generate the desired aryl-sulfonic acid functionalities on the silica nanoparticles. rsc.org

An alternative approach involves the direct silylation with an organosilane that already contains a protected or precursor sulfonic acid group. For instance, (4-chlorosulfonylphenyl)ethyltrimethoxysilane can be used to directly introduce the sulfonyl chloride group, which is then hydrolyzed to the sulfonic acid. rsc.org Another common method, particularly for alkylsulfonic acids, is the grafting of a thiol-containing silane (B1218182) (e.g., 3-mercaptopropyltrimethoxysilane) followed by oxidation of the thiol (-SH) groups to sulfonic acid (-SO₃H) groups using an oxidizing agent like hydrogen peroxide. researchgate.net

Table 2: Common Strategies for Sulfonic Acid Functionalization of Silica

| Strategy | Key Reagents | Description |

|---|---|---|

| Two-Step Aryl Sulfonation | Phenyltriethoxysilane, Chlorosulfonic acid | Grafting of phenyl groups followed by sulfonation. rsc.org |

| Direct Silylation | (4-chlorosulfonylphenyl)ethyltrimethoxysilane | Direct attachment of a silane containing a sulfonyl group precursor. rsc.org |

| Thiol-Grafting and Oxidation | 3-Mercaptopropyltrimethoxysilane, Hydrogen peroxide | Grafting of thiol groups followed by oxidation to sulfonic acid. researchgate.net |

These supported sulfonic acid catalysts have demonstrated high activity in various reactions, including esterifications, and offer the significant advantage of being reusable over multiple catalytic cycles. rsc.orgrsc.org

Adsorptive and Catalytic Performance in Gas-Phase Chemical Processes

While extensive research on the gas-phase applications of this compound is not widely documented in publicly available literature, its structural characteristics as a solid acid catalyst suggest potential utility in various gas-phase reactions. Aromatic sulfonic acids, in general, are known to be effective catalysts in processes such as dehydration, alkylation, and esterification, often conducted in the gas phase.

The catalytic activity of solid acid catalysts in the gas phase is intrinsically linked to the number and strength of their acid sites. For this compound, the sulfonic acid group (-SO3H) provides the Brønsted acidity necessary for catalyzing a range of reactions. The presence of two methyl groups on the benzene ring can influence the electronic properties and, consequently, the acid strength of the sulfonic acid group.

In hypothetical gas-phase applications, the performance of this compound would be evaluated based on several key metrics. These include the conversion of reactants, selectivity towards the desired product, and the stability of the catalyst over time under reaction conditions, which often involve elevated temperatures and pressures.

One potential application is in the gas-phase dehydration of alcohols to form ethers or alkenes. The acidic sites of the catalyst would facilitate the removal of a water molecule from the alcohol substrate. The efficiency of this process would depend on factors such as reaction temperature, the partial pressure of the alcohol, and the specific surface area of the catalyst.

Another area of potential application is in Friedel-Crafts alkylation reactions carried out in the gas phase. Here, the catalyst could be used to promote the alkylation of aromatic compounds with olefins. The selectivity of such reactions, particularly the distribution of ortho, meta, and para isomers, would be a critical aspect of the catalyst's performance.

To provide a more concrete understanding of its potential performance, further experimental research is necessary. Such studies would involve characterizing the catalyst's physical and chemical properties, including its surface area, pore size distribution, and the density and strength of its acid sites. Following characterization, its catalytic performance would be tested in a controlled reactor system under various process conditions.

The following table provides a hypothetical overview of the kind of data that would be collected in such an experimental investigation.

Table 1: Hypothetical Catalytic Performance in Gas-Phase Dehydration of Ethanol

| Parameter | Value |

| Catalyst | This compound |

| Reaction | Ethanol Dehydration |

| Temperature (°C) | 200 |

| Pressure (atm) | 1 |

| Ethanol Conversion (%) | 85 |

| Diethyl Ether Selectivity (%) | 60 |

| Ethylene Selectivity (%) | 40 |

| Catalyst Stability (hours) | >100 |

It is important to reiterate that the data presented in Table 1 is purely illustrative and intended to represent the type of research findings that would be relevant to assessing the gas-phase catalytic performance of this compound.

Synthesis and Functionalization of 2,5 Dimethylbenzenesulfonic Acid Derivatives

Synthesis of Sulfonate Salts and Structurally Related Compounds

The primary method for producing 2,5-dimethylbenzenesulfonic acid is through the sulfonation of p-xylene (B151628). nih.govchemicalbook.com A common industrial process involves reacting p-xylene with 93% sulfuric acid. nih.gov Another method utilizes concentrated sulfuric acid and dimethylbenzene, achieving a yield of over 83%. youtube.com The resulting product is often isolated as a dihydrate. nih.govchemicalbook.com

The sulfonic acid group (-SO₃H) is highly polar and acidic, readily forming sulfonate salts. acs.org The sodium salt, sodium 2,5-dimethylbenzenesulfonate (B280636), is a well-documented derivative. mdpi.comchemspider.com The synthesis of such salts can be achieved through neutralization reactions. General methods for forming other metallic salts of sulfonic acids, such as potassium or calcium salts, involve using suitable salts of an organic acid source. bldpharm.com For instance, sodium 2-ethylhexanoate (B8288628) can be used to prepare sodium salts of sulfonic acids. bldpharm.com

The synthesis of structurally related compounds often starts with 2,5-dimethylbenzenesulfonic acid as a precursor. For example, it is used as the raw material in the synthesis of 2,5-dimethylphenol (B165462). youtube.com This process involves a reaction with sodium hydroxide (B78521) as a catalyst and oxygen as an oxidant in a supercritical water medium. youtube.com

Table 1: Synthesis Methods and Precursors

| Target Compound | Precursor(s) | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dimethylbenzenesulfonic Acid | p-Xylene | 93% Sulfuric Acid | Not specified | nih.gov |

| 2,5-Dimethylbenzenesulfonic Acid | Dimethylbenzene | Concentrated Sulfuric Acid | >83% | youtube.com |

| 2,5-Dimethylphenol | 2,5-Dimethylbenzenesulfonic Acid | Sodium Hydroxide, Oxygen, Supercritical Water | Up to 90.1% | youtube.com |

Functionalization Strategies for Diverse Chemical Moieties

The chemical versatility of 2,5-dimethylbenzenesulfonic acid stems from its sulfonic acid group, which serves as a prime site for functionalization. acs.org This allows for the creation of a wide array of derivatives. A key strategy involves converting the sulfonic acid into a more reactive intermediate, such as a sulfonyl chloride. This intermediate can then react with various nucleophiles.

One prominent functionalization pathway is the synthesis of sulfonamides. For example, 4,5-dimethoxy-2-[3-oxo-3-phenylprop-1-en-1-yl]benzenesulfonyl chloride, a complex derivative, can be reacted with a variety of amines and hydrazides to produce a series of corresponding sulfonamides. nih.gov Similarly, palladium-catalyzed methods exist for the synthesis of arylsulfonamides from arylboronic acids, which proceed through sulfonyl chloride intermediates. acs.org

Another functionalization strategy leverages the hydrophilic nature of the sulfonic acid group to modify other materials. In one such application, 4-hydrazinobenzenesulfonic acid, a benzenesulfonic acid derivative, is used to simultaneously reduce and functionalize graphene oxide. nih.gov The sulfonic acid groups are grafted onto the graphene surface, improving its dispersion in water for applications in polymer nanocomposites. nih.gov This highlights the role of the sulfonic acid moiety in imparting specific physical properties to other molecular structures. nih.gov

Derivatives in Advanced Chemical Applications

The derivatives of 2,5-dimethylbenzenesulfonic acid are not limited to simple salts and amides; they are integral to several advanced technological applications.

Role of Derivatives in Aqueous Organic Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage. The performance of these batteries relies heavily on the chemical stability and solubility of the organic redox-active molecules. Derivatives of benzenesulfonic acid play a crucial role in designing stable electrolytes for these systems.

Specifically, in AORFBs using quinone-based molecules, a significant challenge is the degradation of the active material through mechanisms like Michael addition. chemicalbook.com To address this, researchers have synthesized specialized derivatives. One notable example is 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS). chemicalbook.com This molecule was specifically designed to be more stable than its predecessors, such as 1,2-dihydroxybenzene-3,5-disulfonic acid (DHBDS), which is susceptible to nucleophilic attack by water. chemicalbook.com By having its aromatic ring substituted with methyl and hydroxyl groups, DHDMBS has fewer unsubstituted positions, which mitigates degradation and leads to improved stability during battery cycling. chemicalbook.com The sulfonic acid group in these molecules enhances their water solubility, a critical requirement for aqueous batteries. chemicalbook.com

Table 2: Benzenesulfonic Acid Derivatives in AORFBs

| Derivative | Application/Role | Key Feature | Reference |

|---|---|---|---|

| 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS) | Posolyte in AORFB | Enhanced stability by minimizing sites for nucleophilic addition. | chemicalbook.com |

Derivatives as Functionalization Agents in Polymer Chemistry

In the field of polymer chemistry, benzenesulfonic acid derivatives are utilized to modify the properties of polymers and other materials, creating advanced nanocomposites. A prime example is the use of 4-hydrazinobenzenesulfonic acid (HBS) to functionalize graphene oxide (GO). nih.gov

The process achieves two goals simultaneously: the hydrazine (B178648) group reduces the graphene oxide, while the sulfonic acid group covalently bonds to the graphene surface. nih.gov This functionalization is critical because the hydrophilic sulfonic acid groups prevent the graphene sheets from re-aggregating, leading to stable aqueous dispersions. nih.gov The resulting HBS-functionalized reduced graphene oxide (HBS-rGO) can be effectively incorporated into polymer matrices to create nanocomposites with enhanced properties. This method is noted for being environmentally friendlier and simpler than multi-step alternatives. nih.gov

Derivatives in the Synthesis of Organometallic Complexes

While direct complexation of 2,5-dimethylbenzenesulfonate is not widely documented, related arylsulfonate derivatives are significant in organometallic chemistry, often serving as ligands or as reactive components in catalytic cycles. The oxidative addition of aryl sulfonates to transition metals is a fundamental step in forming organometallic complexes. acs.org

For example, aryl tosylates (a type of arylsulfonate) undergo oxidative addition to palladium(0) complexes to form aryl-palladium-tosylate complexes. acs.org These reactions are crucial for many palladium-catalyzed cross-coupling reactions. The sulfonate group acts as a leaving group but can also remain as a ligand on the metal center. acs.org

In another area, gold(I) catalysts have been developed for the synthesis of sulfinate salts from aryl boronic acids. nih.gov This transformation proceeds through organometallic intermediates where a gold-sulfinate complex is formed via the insertion of sulfur dioxide into a gold-carbon bond. nih.gov Furthermore, sulfonated ligands are used to confer specific properties to organometallic structures. For instance, sulfonated N-heterocyclic carbene (NHC) ligands are used to stabilize metallic nanoparticles in aqueous solutions, enabling their use in catalysis. mdpi.com These examples show that the sulfonate functional group is a key player in the synthesis and stabilization of diverse organometallic species. nih.govacs.orgmdpi.com

Advanced Analytical and Spectroscopic Characterization of 2,5 Dimethylbenzenesulfonic Acid Hydrate and Its Derivatives

Chromatographic Methodologies: HPLC and UPLC Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of non-volatile compounds like 2,5-dimethylbenzenesulfonic acid. These techniques offer high resolution and sensitivity for both qualitative and quantitative analysis.

Optimization of Reverse Phase HPLC Conditions and Mobile Phases

Reverse-phase (RP) HPLC is a primary method for analyzing 2,5-dimethylbenzenesulfonic acid. nih.gov The separation is typically achieved using a non-polar stationary phase, such as a C18 column, and a polar mobile phase. sielc.com

A common mobile phase composition for the analysis of 2,5-dimethylbenzenesulfonic acid consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid. sielc.com The acid is added to improve the chromatographic peak shape and ensure the sulfonic acid is in a consistent ionic state. sielc.com Phosphoric acid is often used for this purpose. sielc.com However, for applications where the HPLC is coupled with a mass spectrometer (LC-MS), a volatile acid like formic acid is substituted for phosphoric acid to ensure compatibility with the MS detector. sielc.com

Optimization of the mobile phase involves adjusting the ratio of the organic solvent (acetonitrile) to the aqueous component to achieve the desired retention time and resolution from impurities. The use of columns with smaller particle sizes, such as 3 µm, is characteristic of UPLC applications, which allows for faster analysis times and increased efficiency. sielc.com

Table 1: Typical Reverse-Phase HPLC Parameters for 2,5-Dimethylbenzenesulfonic Acid Analysis

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for LC-MS) |

| Detection | UV, Mass Spectrometry (MS) |

| Application | Analytical purity, preparative isolation, pharmacokinetic studies |

This table is based on information from a reverse-phase HPLC method for 2,5-dimethylbenzenesulfonic acid. sielc.com

Analytical and Preparative Separations for Compound Purity and Isolation

The analytical HPLC methods developed for 2,5-dimethylbenzenesulfonic acid are scalable, meaning they can be adapted for preparative purposes. sielc.com Preparative HPLC is used to isolate and purify larger quantities of the compound, which is essential for obtaining high-purity standards or for separating and identifying unknown impurities. sielc.com This scalability ensures that the same chromatographic principles used to verify the purity on an analytical scale can be applied to produce the pure material needed for further studies. sielc.com

Mass Spectrometry (MS) Techniques: GC-MS and LC-MS for Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It is also used to elucidate the structure by analyzing fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of 2,5-dimethylbenzenesulfonic acid, often after derivatization to increase its volatility. The electron ionization (EI) mass spectrum of 2,5-dimethylbenzenesulfonic acid shows a molecular ion peak and several characteristic fragment ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound as it can be analyzed directly in solution without derivatization. nih.gov In a typical LC-MS experiment using electrospray ionization (ESI) in negative mode, 2,5-dimethylbenzenesulfonic acid is detected as the deprotonated molecule, [M-H]⁻. nih.gov High-resolution mass spectrometers, such as the Q Exactive Orbitrap, can determine the mass of this ion with high accuracy, confirming the elemental formula. nih.gov Further fragmentation in MS/MS experiments can provide additional structural information. nih.gov

Table 2: Mass Spectrometry Data for 2,5-Dimethylbenzenesulfonic Acid

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Instrument Type |

| GC-MS | Electron Ionization (EI) | 186 ([M]⁺) | 104, 105 | Not Specified |

| LC-MS/MS | ESI Negative | 185.0278 ([M-H]⁻) | 79.9574 | Q Exactive Orbitrap |

This table summarizes mass spectrometry data available in the PubChem database for 2,5-dimethylbenzenesulfonic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Assignments from ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. ¹³C NMR provides information about the number and chemical environment of the carbon atoms in a molecule.

For 2,5-dimethylbenzenesulfonic acid, the ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the two methyl carbons. organicchemistrydata.org The chemical shifts (δ) of the carbon atoms are influenced by their local electronic environment.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region of the spectrum, typically between 120 and 150 ppm. The carbon atom directly attached to the sulfonic acid group (C-1) is expected to be the most downfield-shifted due to the strong electron-withdrawing effect of the -SO₃H group. The carbons bearing the methyl groups (C-2 and C-5) will also have distinct shifts, as will the remaining unsubstituted ring carbons (C-3, C-4, and C-6). chemicalbook.com

Methyl Carbons: The two methyl group carbons will appear in the upfield region of the spectrum, typically below 30 ppm. chemicalbook.com

While a publicly available, fully assigned spectrum for 2,5-dimethylbenzenesulfonic acid is not readily found, data for the isomeric 2,4-dimethylbenzenesulfonic acid shows aromatic carbon signals in the range of 120-145 ppm and methyl carbon signals around 20-25 ppm, which provides a reasonable estimate for the 2,5-isomer. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for 2,5-Dimethylbenzenesulfonic Acid

| Carbon Atom Type | Predicted Chemical Shift (ppm) Range |

| Aromatic C-SO₃H | ~145-150 |

| Aromatic C-CH₃ | ~135-140 |

| Aromatic C-H | ~120-135 |

| Methyl (-CH₃) | ~20-25 |

This table provides estimated chemical shift ranges based on general principles of ¹³C NMR and data from similar aromatic sulfonic acids. organicchemistrydata.orgchemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2,5-dimethylbenzenesulfonic acid hydrate (B1144303) will exhibit characteristic absorption bands corresponding to its key structural features.

The presence of water of hydration is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The sulfonic acid group (-SO₃H) gives rise to several strong and characteristic vibrations. The O-H stretching vibration of the sulfonic acid group is also a broad band, often overlapping with the water absorption. The asymmetric and symmetric stretching vibrations of the S=O bonds are very strong and typically appear in the ranges of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is found around 700-800 cm⁻¹. asianpubs.org

The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While a specific crystal structure for 2,5-dimethylbenzenesulfonic acid hydrate is not publicly available, the well-characterized structure of a similar compound, p-toluenesulfonic acid monohydrate, provides valuable insight. Studies on p-toluenesulfonic acid monohydrate have shown that the acidic proton from the sulfonic acid group transfers to the water molecule, forming an oxonium ion (H₃O⁺) and a sulfonate anion (R-SO₃⁻). nih.gov

The resulting solid-state structure is an oxonium salt, C₇H₈SO₃⁻·H₃O⁺. nih.gov The crystal structure is stabilized by a network of hydrogen bonds between the oxonium ion and the oxygen atoms of the sulfonate group. nih.gov It is highly probable that this compound adopts a similar ionic structure in the solid state, with the sulfonic acid protonating the water molecule to form a complex hydrogen-bonded network. The crystal system for p-toluenesulfonic acid monohydrate is monoclinic with the space group P2₁/c. nih.gov

Effect-Directed Analysis (EDA) in Complex Sample Prioritization

Effect-Directed Analysis (EDA) is a systematic approach used to identify the specific chemical constituents responsible for biological effects within complex mixtures, such as industrial effluents or environmental samples. nih.govresearchgate.net This strategy is particularly valuable when dealing with samples containing numerous chemicals, where it is often unclear which compounds are contributing to the observed toxicity. acs.org EDA integrates chemical fractionation, biological testing (bioassays), and instrumental analysis to isolate and identify bioactive compounds, effectively acting as a method to find a "needle in a haystack." nih.govacs.org

The core principle of EDA is to reduce the complexity of a sample through separation and to use bioassay results to guide the chemical analysis toward the most relevant fractions. researchgate.netnih.gov This experiment-driven prioritization is essential for focusing analytical efforts on substances that exhibit a toxicological mechanism of action, rather than analyzing every detectable compound. nih.gov For instance, if an industrial wastewater sample containing this compound and other chemicals is found to be toxic, EDA can determine whether the toxicity is caused by this specific sulfonic acid, its transformation products, or other unrelated compounds in the mixture.

The EDA workflow typically involves several key stages:

Sample Preparation and Extraction: The process begins with collecting a representative sample (e.g., wastewater, sediment) and preparing an organic extract. nih.gov This step is crucial for isolating the compounds of interest from the sample matrix.

Initial Bioassay Screening: The entire extract is tested using one or more bioassays to confirm its biological activity and to establish a baseline effect level. Bioassays can be selected to measure various endpoints, such as cytotoxicity, genotoxicity, or endocrine disruption. hetwaterlaboratorium.nl

Bioassay-Guided Fractionation: The extract is separated into multiple simpler fractions using chromatographic techniques like high-performance liquid chromatography (HPLC). hetwaterlaboratorium.nlosti.gov Each fraction is then subjected to the same bioassay. Only the fractions that show significant biological activity are selected for further investigation. nih.gov

Iterative Fractionation and Identification: The active fractions may undergo further separation to achieve greater isolation of the bioactive compounds. Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) such as LC-MS/MS or GC-MS, are then used to identify the chemical structures of the compounds within these potent fractions. nih.govhetwaterlaboratorium.nl

Confirmation: Once a candidate toxicant like 2,5-dimethylbenzenesulfonic acid is identified, its identity is confirmed using an authentic chemical standard. The toxicity of the pure compound is then tested to verify that it causes the effect observed in the original sample's fractions. nih.gov

The following tables illustrate how EDA could be applied to prioritize and identify bioactive compounds in a complex industrial effluent sample.

Table 1: Hypothetical EDA Workflow for Industrial Effluent This table outlines the sequential steps and techniques used in an EDA study to identify the primary toxicants in a complex mixture potentially containing this compound.

| Step | Procedure | Technique(s) Used | Objective & Potential Outcome |

| 1 | Sample Extraction | Solid-Phase Extraction (SPE) | To isolate organic compounds from a wastewater sample. The resulting extract contains a complex mixture of chemicals, including potential pollutants like 2,5-dimethylbenzenesulfonic acid. |

| 2 | Whole-Extract Toxicity Screening | Vibrio fischeri Bioluminescence Inhibition Assay | To confirm the raw extract is toxic. An outcome of >50% inhibition would flag the sample as acutely toxic and warrant further investigation. |

| 3 | First-Dimension Fractionation | High-Performance Liquid Chromatography (HPLC) | To separate the complex extract into 50 distinct fractions based on polarity. This reduces the complexity of the chemical mixture in each subsequent test. |

| 4 | Bioassay of Fractions | Vibrio fischeri Assay on all 50 fractions | To pinpoint which fractions are responsible for the toxicity. For example, results might show high toxicity only in fractions 21-25. |

| 5 | Chemical Analysis of Active Fractions | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | To tentatively identify chemical structures in the toxic fractions (21-25). A compound with the mass-to-charge ratio (m/z) corresponding to 2,5-dimethylbenzenesulfonic acid (185.0278 for [M-H]⁻) might be detected. nih.gov |

| 6 | Identification and Confirmation | Comparison with Standard | To confirm the presence of 2,5-dimethylbenzenesulfonic acid by comparing the retention time and mass spectrum of the detected peak with that of a certified reference standard. |

| 7 | Toxicant Confirmation | Vibrio fischeri Assay on pure standard | To verify that the identified compound is indeed toxic at the concentration found in the sample, thereby confirming it as a contributor to the effluent's toxicity. |

Table 2: Bioassays Relevant for Screening Aromatic Sulfonic Acids in EDA This table presents a selection of in vitro bioassays that could be used within an EDA framework to screen for various biological effects of industrial pollutants like 2,5-dimethylbenzenesulfonic acid and its derivatives.

| Bioassay Name | Toxicological Endpoint | Application in EDA |

| AMES Test | Mutagenicity | Detects the potential of a compound to induce mutations in DNA. Used to identify mutagenic substances in wastewater. |

| Yeast Estrogen Screen (YES) | Estrogenic Activity | Identifies compounds that mimic the hormone estrogen, a common form of endocrine disruption. researchgate.net |

| Androgen Receptor (AR) Bioassay | Antiandrogenic Activity | Screens for chemicals that inhibit the action of androgens, another key mechanism of endocrine disruption. researchgate.net |

| Cytotoxicity Assay (e.g., Neutral Red Uptake) | Cell Viability | Measures general toxicity by assessing the ability of a substance to cause cell death. |

| TTR-Binding Assay | Thyroid Hormone Transport Disruption | Assesses the potential of chemicals to interfere with the transport of thyroid hormones, which can indicate a potential for developmental or metabolic effects. nih.gov |

Through this integrated approach, EDA provides a robust framework for identifying causative agents of toxicity in complex chemical mixtures, enabling targeted risk assessment and management of specific pollutants such as this compound. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Elucidating Reaction Energetics and Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the geometries and reaction energies of molecules. For derivatives of benzenesulfonic acid, DFT calculations can elucidate the energetics and pathways of various reactions.

While specific DFT studies on 2,5-dimethylbenzenesulfonic acid are not abundant in publicly available literature, extensive research on related compounds like benzenesulfonic acid and its derivatives provides a strong basis for understanding its behavior. For instance, DFT studies on the esterification of benzenesulfonic acid have been performed to map out the reaction mechanisms. rsc.orgrsc.org These studies calculate the Gibbs free energies of reactants, transition states, and products to determine the most likely reaction pathways. rsc.org Similar approaches can be applied to understand reactions involving 2,5-dimethylbenzenesulfonic acid, such as its formation via sulfonation of p-xylene (B151628) or its potential role as an acid catalyst.

DFT calculations have also been employed to study the conformational analysis of p-xylene, the precursor to 2,5-dimethylbenzenesulfonic acid, identifying different conformers and their relative stabilities. eurjchem.com This information is crucial as the conformation of the reactant can influence the regioselectivity of the sulfonation reaction.

Table 1: Representative Energetic Data from DFT Studies on Related Sulfonic Acid Reactions

| Reaction/Process | System Studied | Computational Method | Key Finding (Example) |

| Esterification | Benzenesulfonic acid + Methanol | B3LYP/aug-cc-pVTZ | The SN1 pathway via a sulfonylium cation intermediate has a low activation barrier. rsc.orgnih.gov |

| Copolymerization | Phosphine-sulfonate Palladium Complex | DFT | The insertion of methyl vinyl sulfone was found to be more favorable for chain initiation and propagation. mdpi.com |

| Conformational Analysis | p-Xylene | DFT/B3LYP | Two distinct conformers of p-xylene were identified with differing reactivity based on HOMO-LUMO energy gaps. eurjchem.com |

| Interaction Study | MPD and Sulfonated Zinc Phthalocyanine | DFT/TD-DFT | The complex exhibits a reduced HOMO-LUMO energy gap, indicating improved stability and reactivity. mdpi.com |

The potential energy surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them.

For reactions involving 2,5-dimethylbenzenesulfonic acid, PES exploration via DFT can reveal detailed mechanistic insights. For example, in the sulfonation of p-xylene, a key industrial process, the reaction can proceed through different pathways depending on the sulfonating agent (e.g., H₂S₂O₇ or H₃SO₄⁺). researchgate.net Computational exploration of the PES for this reaction would involve mapping the energy changes as the sulfonic acid group approaches the p-xylene ring at different positions. This allows for the identification of the transition state structures and the calculation of activation barriers for sulfonation at the various possible sites on the aromatic ring, thereby explaining the observed product distribution.

Similarly, for acid-catalyzed reactions where 2,5-dimethylbenzenesulfonic acid acts as the catalyst, exploring the PES of the substrate's protonation and subsequent transformation can clarify the catalytic cycle. Studies on related systems, such as the Brønsted acid-catalyzed cycloadditions, have successfully used this approach to understand reaction mechanisms and the role of the catalyst. nih.gov

Computational methods are invaluable for dissecting the mechanisms of acid- and base-catalyzed reactions. For 2,5-dimethylbenzenesulfonic acid, this is relevant in two contexts: its synthesis (acid-catalyzed sulfonation) and its use as an acid catalyst.

Acid-Catalyzed Mechanisms: The sulfonation of p-xylene is a classic example of an electrophilic aromatic substitution reaction catalyzed by strong acids. Computational studies on the sulfonation of xylenes (B1142099) and other arenes have helped to elucidate the nature of the electrophilic species and the structure of the Wheland intermediate (the sigma complex). researchgate.netresearchgate.net DFT calculations can model the protonation of sulfuric acid to form the active sulfonating agents and the subsequent attack on the p-xylene ring. The relative energies of the transition states leading to sulfonation at different positions can be calculated to predict the isomer distribution. researchgate.net

Furthermore, the desulfonation reaction, which is the reverse of sulfonation, is also acid-catalyzed and proceeds via a Wheland-type intermediate. researchgate.net Computational analysis can model the protonation of the sulfonic acid and the subsequent loss of SO₃, providing a complete energetic profile of this reversible reaction.

Base-Catalyzed Mechanisms: While less common for sulfonic acids themselves, computational studies can also investigate base-catalyzed reactions where the sulfonate acts as a leaving group or influences the reactivity of other parts of a molecule. In a broader context, DFT has been used to study the inhibition of enzymes like carbonic anhydrases by sulfonamide derivatives, where interactions with basic residues in the active site are crucial. nih.gov

Molecular Dynamics Simulations and Hydration Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This approach is particularly well-suited for investigating the behavior of condensed-phase systems, such as solutions.

These simulations typically show that water molecules arrange themselves in distinct hydration shells around the sulfonate group (-SO₃H). The oxygen atoms of the water molecules orient towards the sulfur atom and the acidic proton, forming strong hydrogen bonds. rsc.org MD simulations can quantify key properties of this hydration environment, including:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from the sulfonate group, revealing the structure of the hydration shells. rsc.orgresearchgate.net

Coordination Numbers: By integrating the RDF, the average number of water molecules in the first hydration shell can be determined. rsc.org

Water Dynamics: MD simulations can track the movement of water molecules, allowing for the calculation of diffusion coefficients and residence times of water in the hydration shell. This reveals how the sulfonate group affects the mobility of nearby water molecules compared to bulk water. pku.edu.cn

Table 2: Key Parameters from MD Simulations of Hydrated Sulfonated Systems

| Parameter | System Studied | Typical Finding | Relevance to 2,5-Dimethylbenzenesulfonic acid hydrate (B1144303) |

| Radial Distribution Function | Hydrated Nafion Membrane | Distinct peaks indicating structured water layers around sulfonate groups. researchgate.net | Predicts ordered hydration shells around the -SO₃H group. |

| Water Diffusion Coefficient | Hydrated Hydrogels | Water diffusion is lower in the hydration shell compared to bulk water. pku.edu.cn | Water molecules interacting with the sulfonate group are expected to be less mobile. |

| Interfacial Formation Energy | Anionic Surfactants at Oil/Water Interface | Surfactants reduce the interfacial energy, driven by the hydration of the sulfonate headgroup. jlu.edu.cn | The hydrophilic sulfonate group will strongly interact with water, driving solubility. |

| Hydrogen Bonding Lifetime | Aqueous Electrolyte Solutions | Ion-water hydrogen bonds can be longer or shorter-lived than water-water hydrogen bonds. nih.gov | The lifetime of hydrogen bonds between water and the sulfonate group can be quantified. |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physical, chemical, or biological activity. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.

While no specific QSAR models for the reactivity of 2,5-dimethylbenzenesulfonic acid hydrate were found, the methodology has been widely applied to other benzenesulfonamide (B165840) and benzenesulfonic acid derivatives, particularly in the context of drug discovery. nih.govnih.govresearchgate.net

A typical QSAR study involves the following steps:

Data Set Assembly: A collection of molecules with known activities (e.g., enzyme inhibition constants, reaction rates) is gathered.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges from DFT calculations).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques.

For a series of substituted benzenesulfonic acids, a QSAR model could be developed to predict their acidic strength (pKa) or their catalytic activity in a specific reaction. Descriptors would likely include electronic parameters (e.g., Hammett constants, calculated partial charges on the sulfonic acid group) and steric parameters (e.g., van der Waals volume) to account for the influence of substituents like the dimethyl groups in 2,5-dimethylbenzenesulfonic acid. Such models are powerful for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. zsmu.edu.ua

Environmental Fate and Transport Studies Academic Focus

Chemical Degradation and Transformation Mechanisms in Environmental Compartments

The environmental persistence of 2,5-Dimethylbenzenesulfonic acid hydrate (B1144303) is influenced by various degradation and transformation processes in soil, water, and air. These mechanisms determine the compound's ultimate fate and the potential for long-term environmental exposure.

Biotic Degradation: Microbial activity is a primary pathway for the degradation of many organic compounds. For aromatic sulfonates, including xylene sulfonates, biodegradation is a recognized transformation process. Studies on sodium xylene sulfonate, a salt of the subject compound, indicate that it is readily biodegradable. gcms.cz In standardized tests, such as the OECD 301B, which measures CO2 evolution, sodium xylene sulfonate demonstrated significant degradation, achieving 74% in 15 days and 84-88% within 28 days. gcms.czsantos.com This suggests that, under aerobic conditions with a sufficient microbial population, the dimethylbenzenesulfonate moiety can be utilized as a carbon source by microorganisms. d-nb.info The process of microbial desulfonation, where the sulfonate group is cleaved from the aromatic ring, is a key initial step. d-nb.info For some aromatic sulfonates, this is followed by hydroxylation of the aromatic ring, leading to the formation of catechols which can then undergo ring cleavage and further degradation.

Abiotic Degradation: In addition to biological processes, abiotic mechanisms can contribute to the transformation of 2,5-Dimethylbenzenesulfonic acid hydrate in the environment.

Photodegradation: In aqueous environments, direct photolysis, the breakdown of a chemical by sunlight, can be a significant degradation pathway for some aromatic sulfonic acids. For instance, the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid undergoes direct photolysis, with pathways that include desulfonation and cleavage of the benzimidazole (B57391) ring. mdpi.com While specific quantum yield data for this compound is not readily available, its aromatic structure suggests a potential for photodegradation. The presence of photosensitizers in natural waters, such as nitrate, can also lead to indirect photolysis mediated by reactive species like hydroxyl radicals. mdpi.com

Hydrolysis: this compound is expected to be hydrolytically stable under typical environmental pH conditions. Aromatic sulfonic acids are generally resistant to hydrolysis unless under harsh conditions such as high temperatures and strong acidic or basic solutions. libretexts.org

Research Methodologies for Assessing Persistence and Mobility

The persistence and mobility of chemicals like this compound are critical parameters in environmental risk assessment. Persistence refers to the length of time a chemical remains in the environment, while mobility describes its potential to move through different environmental compartments like soil and water.

Methodologies for Half-life (t1/2) and Organic Carbon-Water Partition Coefficient (KOC) Determinations

Half-life (t1/2) Determination:

The half-life of a chemical is the time it takes for its concentration to be reduced by half. It is a key indicator of persistence. youtube.com

Laboratory Simulation Tests: Standardized laboratory tests are commonly used to determine the half-life of chemicals in various environmental matrices. The OECD 301 series of tests for ready biodegradability, such as the CO2 Evolution Test (OECD 301B), are frequently employed. ecetoc.orgoecd.orgoecd.org In these tests, the test substance is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium, and the rate of biodegradation is measured by monitoring parameters like CO2 production or oxygen consumption over a 28-day period. youtube.comoecd.org A substance is considered readily biodegradable if it meets specific criteria, such as reaching 60% of its theoretical CO2 production within a 10-day window. oecd.orgsmithers.com For substances that are not readily biodegradable, inherent biodegradability tests (OECD 302 series) can be conducted under conditions more favorable for degradation. smithers.com

Field and Lysimeter Studies: These studies involve applying the chemical to a defined plot of land or a large, isolated block of soil (lysimeter) and monitoring its dissipation over time under real-world environmental conditions. These studies provide more realistic half-life data as they incorporate the complex interplay of biotic and abiotic factors.

Quantitative Structure-Activity Relationship (QSAR) Models: When experimental data are unavailable, QSAR models can be used to estimate the half-life based on the chemical's molecular structure. These models use algorithms and databases of known chemical properties to predict the environmental fate of new or untested substances.

Organic Carbon-Water Partition Coefficient (KOC) Determination:

The KOC is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. cir-safety.org A high KOC value indicates that the chemical is likely to be strongly bound to soil and less mobile, while a low KOC suggests higher mobility and a greater potential to leach into groundwater. gcms.cz

Batch Equilibrium Method (OECD 106): This is the standard laboratory method for determining the adsorption coefficient (Kd) of a chemical to soil. A solution of the chemical is mixed with a soil sample, and after reaching equilibrium, the concentration of the chemical in the solution and adsorbed to the soil is measured. The Kd is then calculated, and the KOC is determined by normalizing the Kd to the fraction of organic carbon in the soil.

High-Performance Liquid Chromatography (HPLC) Method (OECD 121): This method provides an estimation of the KOC by correlating the retention time of the chemical on an HPLC column with a stationary phase that mimics soil organic matter to the retention times of reference substances with known KOC values.

QSAR Models (e.g., KOCWIN™): Similar to half-life estimations, QSAR models can predict the KOC based on a chemical's structure and other physicochemical properties like the octanol-water partition coefficient (Kow). gcms.cz For instance, the KOCWIN™ model in the EPISuite™ software is widely used for such estimations. gcms.cz For isomers like 2,4- and 3,4-dimethylsulfonate, estimated Koc values are low, suggesting a low potential for adsorption to soil or sediment. gcms.cz

Advanced Analytical Approaches for Environmental Detection and Identification in Research Samples

The accurate detection and identification of this compound in complex environmental matrices such as water, soil, and sediment require sophisticated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for the analysis of polar and non-volatile compounds like aromatic sulfonic acids. mdpi.comchromforum.org

Sample Preparation: Environmental samples often require a preparation step to extract and concentrate the analyte of interest. Solid-phase extraction (SPE) is a common technique used for water samples, where the sample is passed through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small volume of solvent. mdpi.com